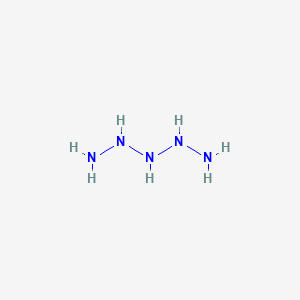
Pentazane (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentazane (9CI) is a chemical compound with the molecular formula H₇N₅ It consists of seven hydrogen atoms and five nitrogen atoms This compound is part of the azane family, which includes acyclic, saturated hydronitrogens
Preparation Methods
The synthesis of Pentazane (9CI) involves specific reaction conditions and synthetic routes. One of the primary methods for preparing Pentazane is through the reaction of diazo reagents. This process typically involves the use of nitrogen-rich compounds and controlled reaction environments to ensure the formation of the desired product. Industrial production methods for Pentazane are still under research, and large-scale synthesis may require specialized equipment and conditions to maintain the stability of the compound.
Chemical Reactions Analysis
Pentazane (9CI) undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, Pentazane can be oxidized to form different nitrogen oxides.
Reduction: Reducing agents can convert Pentazane into simpler nitrogen-containing compounds.
Substitution: Pentazane can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a nitrogen-rich compound, Pentazane is studied for its reactivity and potential use in synthesizing other nitrogen-containing compounds.
Biology: Research is ongoing to explore the biological activities of Pentazane and its derivatives.
Medicine: Pentazane’s unique structure may offer potential therapeutic applications, although further research is needed to fully understand its effects.
Industry: Pentazane could be used in the development of new materials and chemical processes due to its nitrogen content and reactivity.
Mechanism of Action
The mechanism by which Pentazane (9CI) exerts its effects involves its interaction with various molecular targets and pathways. As a nitrogen-rich compound, Pentazane can participate in reactions that alter the chemical environment, potentially affecting biological systems. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Pentazane (9CI) can be compared with other similar compounds in the azane family, such as:
Ammonia (NH₃): The simplest azane, consisting of one nitrogen atom and three hydrogen atoms.
Hydrazine (N₂H₄): A compound with two nitrogen atoms and four hydrogen atoms, known for its use as a rocket propellant.
Triazane (N₃H₅): A compound with three nitrogen atoms and five hydrogen atoms, studied for its potential applications in various chemical processes. Pentazane is unique due to its higher nitrogen content and specific structural properties, which may offer distinct advantages in certain applications.
Properties
CAS No. |
41917-06-0 |
|---|---|
Molecular Formula |
H7N5 |
Molecular Weight |
77.09 g/mol |
InChI |
InChI=1S/H7N5/c1-3-5-4-2/h3-5H,1-2H2 |
InChI Key |
ZKVJJVAZTBDPNW-UHFFFAOYSA-N |
Canonical SMILES |
NNNNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















